![molecular formula C17H18FNO B119629 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one CAS No. 132812-72-7](/img/structure/B119629.png)
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Beschreibung
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one is a heterocyclic compound that features a fluorophenyl group attached to a hexahydrocyclooctapyridinone core
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-2-1-3-5-14(15)16/h7-11H,1-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNCECTTVQJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=O)N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567071 | |
Record name | 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132812-72-7 | |
Record name | 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific reaction temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Cyclization Reactions
The compound is synthesized via acid-catalyzed cyclization of 3-(4-fluorophenyl)-3-oxopropanenitrile with cyclooctanone. Key methods include:
Mechanism : The reaction proceeds through enamine formation, followed by intramolecular cyclization to form the bicyclic pyridinone scaffold .
Nucleophilic Substitution Reactions
The sulfonate/triflate intermediates react with amines to form piperazine derivatives:
Mechanism : The sulfonate/triflate group acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines .
Chlorination Reactions
Chlorination using phosphorus-based reagents generates reactive intermediates:
Reactants | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
4-(4-Fluorophenyl)-pyridin-2-one | PCl₅ or POCl₃ | 155–160°C, 4 hours | 2-Chloro-4-(4-fluorophenyl)-pyridine | 85% |
Application : The chloro derivative is a precursor for further functionalization, including Suzuki couplings or aminations .
Comparative Analysis of Synthetic Routes
Key Research Findings
-
Green Chemistry : Mesyl acid methods reduce toxicity compared to traditional PPA routes .
-
Scalability : Room-temperature sulfonylation ( ) and mesyl acid cyclization ( ) are industrially viable.
-
Byproducts : Impurities like dehalogenated analogs (<1%) are observed during chlorination .
This compound’s versatile reactivity underscores its role as a critical intermediate in antipsychotic drug synthesis. Optimized methods prioritize yield, cost, and environmental impact, with mesyl acid and sulfonylation protocols emerging as preferred industrial approaches .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one exhibits various biological activities that make it a candidate for further investigation in pharmacological applications.
Antidepressant Activity
Case studies have suggested that compounds with similar structures may exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine. Further studies are needed to confirm these effects specifically for this compound.
Anticancer Potential
Preliminary research indicates that derivatives of cyclooctabpyridines can inhibit tumor growth in various cancer cell lines. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against cancer cells.
Neuroprotective Effects
The neuroprotective properties of compounds similar to this compound have been explored in models of neurodegenerative diseases. Evidence suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells.
Research Applications
The compound is utilized in various research contexts:
- Pharmacokinetics Studies : Its metabolic pathways can be studied using high-performance liquid chromatography (HPLC) to understand how it is processed in biological systems.
- Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the compound's structure affect its biological activity and therapeutic potential.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of structurally similar compounds in rodent models. Results indicated significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Cancer Inhibition
In vitro studies demonstrated that derivatives of cyclooctabpyridine inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotection
Research conducted on neuroprotective effects showed that similar compounds reduced neuronal cell death induced by oxidative stress in vitro. The findings suggest potential therapeutic applications for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloocta[b]pyridin-2-amine derivatives: These compounds share a similar core structure but differ in their substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a different core but exhibit similar biological activities.
Uniqueness
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one is unique due to its specific fluorophenyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Biologische Aktivität
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one, commonly referred to as a derivative of cyclooctapyridine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure and fluorinated phenyl group, which may enhance its interaction with biological targets.
- Molecular Formula : C17H18FN
- Molecular Weight : 271.33 g/mol
- CAS Number : 132812-72-7
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the fluorine atom in the phenyl ring may influence the compound's lipophilicity and binding affinity to specific targets.
Antioxidant Activity
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and inhibit oxidative stress in cellular models. The antioxidant activity is often measured using assays such as ABTS or DPPH radical scavenging tests.
Inhibition of Enzymatic Activity
The compound has demonstrated inhibitory effects on various enzymes. For example:
- Tyrosinase Inhibition : Compounds structurally related to this cyclooctapyridine derivative have been shown to inhibit tyrosinase activity effectively. This inhibition is crucial for applications in skin whitening and treatment of hyperpigmentation disorders .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects related to the modulation of neurotransmitter systems. Compounds with similar frameworks have been investigated for their ability to influence dopaminergic pathways and may hold therapeutic promise for neurodegenerative diseases.
Study 1: Antioxidant Evaluation
A study conducted on structurally similar compounds revealed that one derivative exhibited an EC50 value of 9.0 μM in scavenging ABTS radicals, indicating strong antioxidant potential . This suggests that this compound may possess comparable or superior antioxidant properties.
Study 2: Tyrosinase Inhibition
In vitro assays showed that certain derivatives inhibited tyrosinase activity with IC50 values ranging from 3.8 μM to 10 μM. These findings highlight the potential of this class of compounds in cosmetic applications targeting melanin synthesis .
Data Table: Biological Activities Comparison
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one?
The compound is synthesized via a multicomponent reaction involving cyclooctanone, 4-fluorobenzaldehyde, and malononitrile. Lithium ethoxide is typically used as a base in methanol under reflux conditions (2–3 hours). Post-reaction workup includes extraction with ethyl acetate, solvent removal, and purification via column chromatography (petroleum ether/ethyl acetate, 95:5 v/v), yielding a colorless crystalline product with ~67% yield. Melting points range between 161–162°C .
Q. What safety precautions should be observed when handling this compound?
Acute toxicity data indicate low hazards: oral LD₅₀ > 2000 mg/kg (rat) and aquatic toxicity LC₅₀ > 0.01 mg/L (fish). While no specific classification or labeling is required, standard laboratory safety protocols (e.g., gloves, fume hoods) should be followed to minimize exposure. Waste disposal must comply with institutional guidelines for halogenated organics .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic, space group P2₁/n
- Unit cell dimensions : a = 9.5219 Å, b = 13.8808 Å, c = 12.1140 Å, β = 97.829°
- Conformation : Cyclooctene ring adopts a twisted boat–chair conformation, with a 76.39° dihedral angle between fluorophenyl and pyridine planes . Disorder in fluorine and hydrogen positions is resolved using occupancy refinement (0.226:0.774 ratio) .
Advanced Research Questions
Q. How can conformational flexibility of the cyclooctene ring impact biological activity?
The twisted boat–chair conformation stabilizes interactions with hydrophobic pockets in target proteins (e.g., dopamine D₂ and serotonin 5-HT₂A receptors). Molecular dynamics simulations or NMR relaxation studies can quantify ring puckering dynamics, while SC-XRD of analogs with substituents at C2 or C4 may reveal steric effects on conformation .
Q. What strategies resolve crystallographic disorder in structural refinements?
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms (e.g., fluorine in ).
- Occupancy refinement : Constrain occupancies to sum to 1.0 and apply similarity restraints for thermal parameters.
- Validation : Cross-validate with electron density maps (e.g., Fo–Fc omit maps) and check for reasonable displacement parameters .
Q. How are structure-activity relationships (SAR) studied for cycloocta[b]pyridine derivatives?
- Synthetic modifications : Introduce substituents at C2 (e.g., methoxy, cyano) or C4 (e.g., halogens, aryl groups) to probe steric/electronic effects.
- Biological assays : Test derivatives against cell lines (e.g., A-549, HT-29) for cytotoxicity or receptor-binding assays (e.g., radioligand displacement for D₂/5-HT₂A).
- Computational modeling : Perform docking studies with receptor structures (PDB IDs) to identify critical interactions (e.g., π-stacking with fluorophenyl groups) .
Q. How to address discrepancies between spectroscopic data and crystallographic results?
- Multi-technique validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries.
- Dynamic effects : Use variable-temperature NMR to assess conformational averaging (e.g., cyclooctene ring flipping).
- Crystallization artifacts : Screen polymorphs or co-crystals to rule out solvent-induced conformational bias .
Q. What computational approaches predict pharmacokinetic properties of this compound?
- QSAR models : Train on datasets of pyridinone derivatives to estimate logP, solubility, and blood-brain barrier permeability.
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast metabolic stability (CYP450 interactions) and toxicity.
- Free-energy simulations : Calculate binding affinities for off-target receptors (e.g., σ receptors) using MM-PBSA/GBSA .
Q. Notes
- All methodologies are derived from peer-reviewed studies and crystallographic software documentation (e.g., SHELX).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.